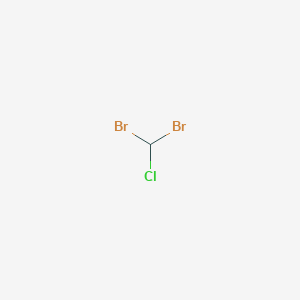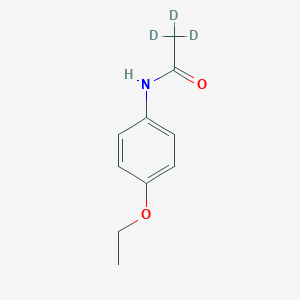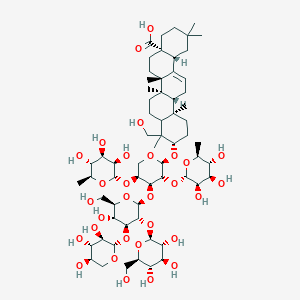
Dibromochloromethane
説明
Dibromochloromethane (DBCM) is a colorless to yellow, heavy, and nonflammable compound with the formula CHBr2Cl . It is a trihalomethane and has a sweet odor . Small quantities of DBCM are produced in the ocean by algae . It was formerly used as a flame retardant and as an intermediate in chemicals manufacturing . Today, it is used only as a laboratory reagent .
Synthesis Analysis
DBCM is a disinfection byproduct, formed by the reaction of chlorine with natural organic matter and bromide ions in the raw water supply . As a result, it is commonly found in chlorinated drinking water .Molecular Structure Analysis
The molecular structure of DBCM can be represented as ClC(Br)Br . The molar mass of DBCM is 208.28 g·mol−1 .Chemical Reactions Analysis
DBCM is formed by the reaction of chlorine with natural organic matter and bromide ions in the raw water supply . It is also able to reduce methane production in ruminants by 79% .Physical And Chemical Properties Analysis
DBCM is a colorless to yellow liquid with a sweetish odor . It has a density of 2.5±0.1 g/cm3, a boiling point of 117.1±8.0 °C at 760 mmHg, and a vapor pressure of 21.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.1±3.0 kJ/mol, and the flash point is 19.8±8.5 °C .科学的研究の応用
Detection of Brominated By-Products
Dibromochloromethane is used in sensor arrays for the detection of brominated by-products in water supplies. These sensors operate on the principle of impedance spectroscopy and can detect concentrations as low as 0.02 mg/L. This is crucial for identifying carcinogenic trihalomethanes (THMs) that may be generated as by-products of water-treatment processes .
Generation of Bromochlorocarbene
In organic synthesis, Dibromochloromethane is utilized to generate bromochlorocarbene under phase-transfer conditions. Bromochlorocarbene is an intermediate that can be used in various chemical reactions, including cyclopropanation of alkenes .
Environmental Monitoring
Dibromochloromethane serves as an indicator compound in environmental monitoring. Its presence in ecosystems can signal contamination events or the effectiveness of water treatment processes, as it is a by-product of chlorination used in water disinfection .
Research on Water Sanitation By-Products
It is a subject of study in research focused on understanding the formation and effects of disinfection by-products in water sanitation. Dibromochloromethane’s behavior and interactions with other compounds in aquatic systems are analyzed to assess health risks .
Adsorbent Evaluation
Dibromochloromethane is used to evaluate the effectiveness of adsorbents like MXene in removing trihalomethanes from water. Studies involve theoretical and practical assessments of how well these materials can adsorb and remove such compounds .
Conducting Polymer Research
This compound is also significant in the development of conducting polymers. It is used in creating nanostructured thin films, which are essential components of advanced sensor technologies .
Phase-Transfer Catalysis
Dibromochloromethane is involved in phase-transfer catalysis, a technique used in chemical synthesis to increase the reaction rate of compounds that would otherwise react slowly due to being in different phases .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
dibromo(chloro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2Cl/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVIKZLVQHOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2Cl | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020300 | |
| Record name | Chlorodibromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorodibromomethane is a clear colorless to yellow-orange liquid. Density 2.451 g / cm3. No flash point., Colorless liquid; [Hawley] Pale yellow liquid; [MSDSonline] | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorodibromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4333 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
246 to 248 °F at 748 mmHg (NTP, 1992), 121.3 - 121.8 °C; also reported as 123-125 °C | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), > 10% in acetone; > 10% in benzene; > 10% in ethyl ether; > 10% in ethanol, Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetone, Miscible in organic solvents., In water, 2.70X10+3 mg/L at 20 °C | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.451 at 68 °F (NTP, 1992) - Denser than water; will sink, Specific Gravity = 2.38 | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
45.7 mmHg at 63 °F ; 54.9 mmHg at 75 °F (NTP, 1992), 5.54 [mmHg] | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorodibromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4333 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chlorodibromomethane | |
Color/Form |
Colorless to pale yellow liquid, Clear, colorless, heavy liquid | |
CAS RN |
124-48-1 | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibromochloromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodibromomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, dibromochloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodibromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromochloromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4AJR1H24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-8 °F (NTP, 1992), -20 °C | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How is dibromochloromethane formed in drinking water?
A1: Dibromochloromethane is formed when chlorine used for disinfection reacts with naturally occurring organic matter and bromide ions in source water. [, ] This reaction primarily occurs during the chlorination process in drinking water treatment plants. [, , , ]
Q2: What are the main sources of dibromochloromethane in drinking water?
A2: The presence of dibromochloromethane in drinking water is primarily attributed to the chlorination process, where it forms as a byproduct. [, , ] The levels of dibromochloromethane are influenced by factors such as the concentration of organic matter and bromide ions in the source water, the type and dose of chlorine used for disinfection, the temperature, and the pH of the water. [, , ] Studies indicate that the use of groundwater as a water source can lead to higher dibromochloromethane concentrations due to the potential presence of bromide ions in these sources. []
Q3: How prevalent is dibromochloromethane in drinking water?
A3: Research suggests that dibromochloromethane is commonly detected in drinking water systems globally, albeit at varying concentrations. [, , , , , , ] For instance, a study analyzing drinking water in Tangshan City, China, found dibromochloromethane present in all tested samples. [] Another study examining water supplies in different cities of Galicia, Spain, also reported consistent detection of dibromochloromethane. []
Q4: What analytical techniques are used to detect and quantify dibromochloromethane in water samples?
A4: The most commonly employed method for analyzing dibromochloromethane in water is Purge-and-Trap Gas Chromatography coupled with either Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD). [, , , , , , ] This method involves extracting volatile compounds from the water sample using a purge-and-trap system followed by separation and detection using GC-MS or GC-ECD. [, , , , , , ] Headspace Gas Chromatography is another technique used for dibromochloromethane determination, particularly in drinking water and beverages. [, , ] This method involves analyzing the volatile compounds present in the headspace above the liquid sample. [, , ]
Q5: Have low-level analytical methods for dibromochloromethane been developed?
A5: Yes, researchers have developed and implemented low-level analytical methods to detect and quantify dibromochloromethane at trace concentrations. [] These methods are particularly important for assessing the occurrence and potential health risks associated with low-level exposure to dibromochloromethane in drinking water.
Q6: Is dibromochloromethane considered toxic?
A6: Yes, dibromochloromethane is recognized as a potential health hazard. [, , , , ] Studies have demonstrated its toxicity in animal models, particularly targeting the liver and kidneys. [, , ] Research has linked dibromochloromethane exposure to an increased risk of cancer in animal studies. [, , ]
Q7: Are there any studies on the long-term effects of dibromochloromethane exposure in humans?
A7: While long-term human studies are limited, research suggests that chronic exposure to dibromochloromethane through contaminated drinking water may increase the risk of certain types of cancer. [, ] A study conducted in Latacunga, Ecuador, found a potential link between high levels of dibromochloromethane in drinking water and an unacceptable carcinogenic risk level. []
Q8: Does boiling water remove dibromochloromethane?
A8: Boiling water has been shown to effectively remove a significant portion of dibromochloromethane. [] A study investigating the effects of temperature and boiling on trihalomethanes in drinking water reported that boiling for 5 minutes removed more than 95% of dibromochloromethane. []
Q9: What are the potential environmental impacts of dibromochloromethane?
A9: While research on the specific ecological effects of dibromochloromethane is limited, its presence in water sources raises concerns due to its potential toxicity to aquatic organisms. [, ]
Q10: What strategies are being considered to mitigate the negative impacts of dibromochloromethane?
A10: Several approaches are being explored to minimize the formation and occurrence of dibromochloromethane in drinking water. These include optimizing disinfection practices, using alternative disinfectants, and implementing advanced water treatment technologies to remove DBPs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)




![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
